![molecular formula C8H4ClN3 B11766144 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B11766144.png)
6-Chloro-3-ethynylimidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-ethynylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in drug discovery and development . The presence of both chlorine and ethynyl groups in the molecule makes it a versatile scaffold for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-nitroimidazo[1,2-b]pyridazine with ethynyl-containing reagents . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
6-Chloro-3-ethynylimidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can be used.
Oxidation and Reduction: Reagents like potassium permanganate, hydrogen peroxide, and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while addition reactions can lead to the formation of halogenated or hydrogenated products .
科学的研究の応用
6-Chloro-3-ethynylimidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine: Similar in structure but with a fluorine atom instead of an ethynyl group.
6-Chloro-3-nitroimidazo[1,2-b]pyridazine: Contains a nitro group instead of an ethynyl group.
3-Ethynylimidazo[1,2-b]pyridazine: Lacks the chlorine atom present in 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine.
Uniqueness
This compound is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable scaffold for various applications in research and industry .
特性
分子式 |
C8H4ClN3 |
|---|---|
分子量 |
177.59 g/mol |
IUPAC名 |
6-chloro-3-ethynylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H4ClN3/c1-2-6-5-10-8-4-3-7(9)11-12(6)8/h1,3-5H |
InChIキー |
MELDCSHRDXLTDH-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN=C2N1N=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
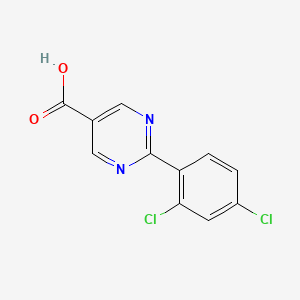
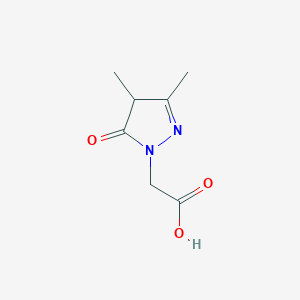

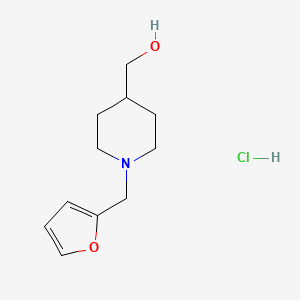
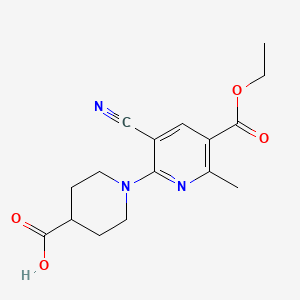

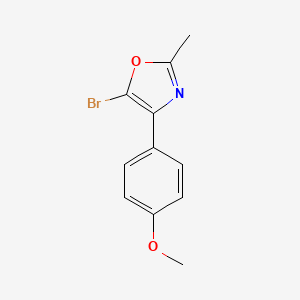
![3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B11766110.png)
![(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11766119.png)
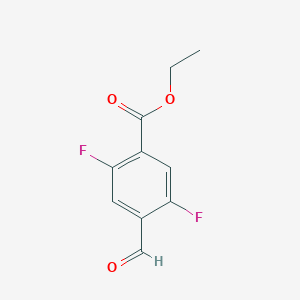
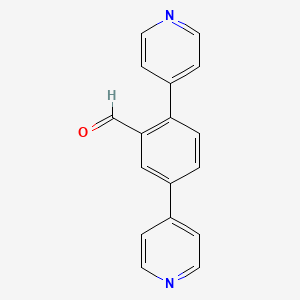
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B11766138.png)
